[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate

Catalog No.
S3031559
CAS No.
946264-67-1
M.F
C20H19NO4
M. Wt
337.375
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-me...

CAS Number

946264-67-1

Product Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate

Molecular Formula

C20H19NO4

Molecular Weight

337.375

InChI

InChI=1S/C20H19NO4/c1-14-7-9-16(10-8-14)19-11-17(21-25-19)12-24-20(22)13-23-18-6-4-3-5-15(18)2/h3-11H,12-13H2,1-2H3

InChI Key

QMIOWKHMJRSGKV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3C

Solubility

not available
  • Reasoning

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    • The compound might be very new and not yet explored in published research.
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  • Consider searching for research on similar molecules containing isoxazole and acetate groups. This might reveal related applications that could provide some insight.
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The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a synthetic organic molecule characterized by its unique oxazole ring structure and various aromatic substituents. This compound features a 1,2-oxazole moiety, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its biological interactions and solubility properties. Additionally, the 2-(2-methylphenoxy)acetate component suggests possible applications in medicinal chemistry, particularly in drug design due to its ester functional group, which can be hydrolyzed in biological systems to release active pharmacophores.

The chemical reactivity of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate can be analyzed through various reaction mechanisms typical for compounds containing oxazole and ester functionalities:

  • Hydrolysis: The ester bond in this compound can undergo hydrolysis in the presence of water, catalyzed by acids or bases, leading to the formation of the corresponding alcohol and acid.
  • Nucleophilic Substitution: The oxazole nitrogen may participate in nucleophilic substitution reactions, especially under acidic conditions where it can be protonated to enhance nucleophilicity.
  • Electrophilic Aromatic Substitution: The aromatic rings may undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are crucial for understanding how this compound might behave in biological systems or during synthetic pathways.

The biological activity of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is likely influenced by its structural components. Compounds with oxazole rings have been reported to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be employed to estimate potential biological activities based on the compound's structure. Such predictions may reveal its suitability for therapeutic applications or indicate possible toxicological profiles .

Synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate typically involves several key steps:

  • Formation of the Oxazole Ring: This can be achieved through condensation reactions between appropriate aldehydes and amines in the presence of an acid catalyst.
  • Esterification: The oxazole derivative can then be reacted with an appropriate phenolic compound (in this case, 2-methylphenol) using acid catalysts to form the ester linkage.
  • Final Coupling Reaction: The final product is obtained through coupling reactions that link the oxazole moiety with the acetate group.

These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity levels.

The potential applications of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate span various fields:

  • Pharmaceuticals: Due to its predicted bioactivity, it could serve as a lead compound in drug development targeting specific diseases.
  • Agricultural Chemicals: Its properties may lend themselves to use as a pesticide or herbicide formulation.
  • Material Science: The compound could be explored for incorporation into polymers or coatings due to its unique chemical structure.

Interaction studies are essential for determining how [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate interacts with biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to proteins can provide insights into its pharmacokinetics and potential efficacy.
  • Enzyme Inhibition Assays: Evaluating whether this compound inhibits specific enzymes involved in metabolic pathways could reveal therapeutic targets.
  • Cell Line Studies: Testing against various cancer cell lines can help establish its cytotoxicity and selectivity profiles .

Several compounds share structural similarities with [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate, allowing for comparative analysis:

Compound NameStructure FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenylethynyl groupAntagonist activity against mGluR5
Benzothiazole derivativesHeterocyclic ring similar to oxazoleAntimicrobial and anticancer properties
Phenoxyacetic acid derivativesSimilar ester functionalityHerbicidal activity

These compounds illustrate variations in biological activity driven by structural differences while maintaining certain functional groups that confer unique properties.

XLogP3

4.2

Dates

Modify: 2023-08-17

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